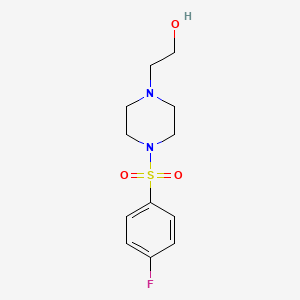

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

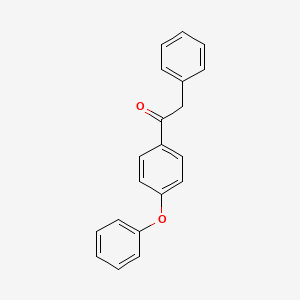

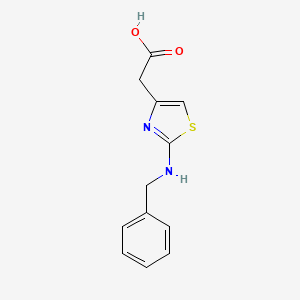

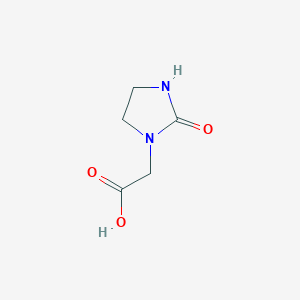

“2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H17FN2O3S . It has a molecular weight of 288.34 . The IUPAC name for this compound is 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

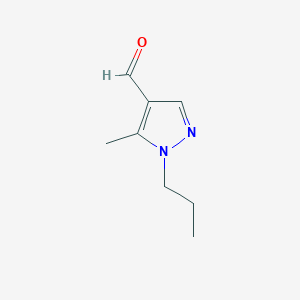

The molecular structure of “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” consists of a piperazine ring which is substituted at one nitrogen atom by a (4-fluorophenyl)sulfonyl group and at the other nitrogen atom by a 2-hydroxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” include a molecular weight of 288.34 and a molecular formula of C12H17FN2O3S .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a specialty product. Its molecular structure allows for interaction with proteins, which can be critical in understanding protein function, interactions, and expression levels in different biological states .

Monoacylglycerol Lipase Inhibition

It serves as a monoacylglycerol lipase (MAGL) inhibitor . MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibiting MAGL can elevate 2-AG levels, which has potential therapeutic applications in central nervous system disorders due to its role in mood, appetite, pain, and inflammation regulation .

Neuropathic Pain Management

The compound has shown efficacy in neuropathic pain management models. It exhibits antinociceptive efficacy, which is the ability to reduce the sensation of pain, in both inflammatory and neuropathic pain models in rodents. This suggests potential applications in developing treatments for chronic pain conditions .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

It has been studied as an inhibitor of ENTs, which are integral in nucleotide synthesis and chemotherapy. ENT inhibitors can have significant implications in cancer therapy and the regulation of adenosine function, which is important in cardiovascular health .

Aromatic Polysulfones Synthesis

The compound can be involved in the synthesis of aromatic polysulfones , which are materials with high performance characteristics. These polymers have applications in various industries due to their chemical and thermal stability, strength, flexibility, and transparency .

Membrane Technology

In the field of membrane technology , aromatic polysulfones, which can be synthesized using derivatives of this compound, are used as proton- and anion-exchange membranes in fuel cells. This application is critical for the development of clean energy technologies .

Pharmacological Research

In pharmacological research , the compound’s properties can be harnessed to study drug interactions, receptor binding, and the pharmacokinetics of new therapeutic agents. Its unique structure makes it a valuable tool for drug discovery and development .

Material Science

Lastly, in material science , the compound’s involvement in the creation of new materials with specific mechanical and chemical properties opens up possibilities for innovation in engineering, aerospace, and electronics .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQUZYKYWVTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368335 |

Source

|

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

331845-78-4 |

Source

|

| Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)